molecular formula C9H18O3 B3255268 Tert-butyl 2-hydroxy-3-methylbutanoate CAS No. 2528-17-8

Tert-butyl 2-hydroxy-3-methylbutanoate

Cat. No.: B3255268
CAS No.: 2528-17-8
M. Wt: 174.24 g/mol
InChI Key: XQTIFSCLEWPKCF-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-3-methylbutanoate is an organic compound with the molecular formula C9H18O3. It is a derivative of butanoic acid, featuring a tert-butyl ester group and a hydroxyl group on the second carbon atom. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-hydroxy-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-methylbutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the direct introduction of the tert-butoxycarbonyl group into a suitable precursor using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also becoming more common due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-oxo-3-methylbutanoic acid tert-butyl ester.

    Reduction: 2-hydroxy-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-hydroxy-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a protecting group for hydroxyl functionalities.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-3-methylbutanoate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxy-3-methylbutanoate: Similar structure but with an ethyl ester group instead of a tert-butyl group.

    Methyl 2-hydroxy-3-methylbutanoate: Features a methyl ester group instead of a tert-butyl group.

    tert-Butyl 2-hydroxy-3-methylbutyrate: Another similar compound with slight variations in the ester group.

Uniqueness

Tert-butyl 2-hydroxy-3-methylbutanoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects the reactivity and stability of the compound. This makes it particularly useful in applications where selective reactions are required, and it can serve as a protecting group for hydroxyl functionalities in complex synthetic routes.

Properties

IUPAC Name

tert-butyl 2-hydroxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTIFSCLEWPKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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